2-(6-chloro-4-phenylquinazolin-2-yl)-1',3',5-triphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole
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Overview
Description
2-(6-chloro-4-phenylquinazolin-2-yl)-1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-4-phenylquinazolin-2-yl)-1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactionsThe final step involves the formation of the bipyrazole moiety through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-4-phenylquinazolin-2-yl)-1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(6-chloro-4-phenylquinazolin-2-yl)-1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- 2-cyano-3,4-dihydro-4-oxoquinazoline
Properties
IUPAC Name |
6-chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H27ClN6/c39-29-21-22-33-31(23-29)36(27-15-7-2-8-16-27)41-38(40-33)45-35(24-34(42-45)26-13-5-1-6-14-26)32-25-44(30-19-11-4-12-20-30)43-37(32)28-17-9-3-10-18-28/h1-23,25,35H,24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROHVHWQNHOAKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CN(N=C6C7=CC=CC=C7)C8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H27ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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